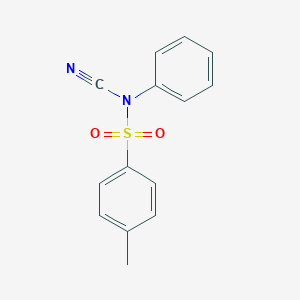

N-Cyano-N-phenyl-p-toluenesulfonamide

Overview

Description

“N-Cyano-N-phenyl-p-toluenesulfonamide” (NCTS) is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be readily synthesized .

Synthesis Analysis

NCTS can be synthesized by Kurzer’s method on a large scale from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as solvent . The molecular formula of NCTS is C14H12N2O2S .Molecular Structure Analysis

The InChI of NCTS isInChI=1S/C14H12N2O2S/c1-12-7-9-14 (10-8-12)19 (17,18)16 (11-15)13-5-3-2-4-6-13/h2-10H,1H3 . The Canonical SMILES of NCTS is CC1=CC=C (C=C1)S (=O) (=O)N (C#N)C2=CC=CC=C2 . Chemical Reactions Analysis

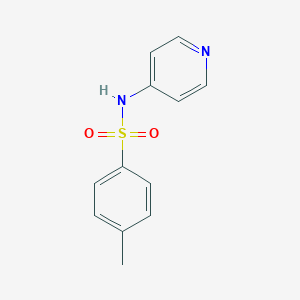

NCTS serves as an electrophilic cyanating reagent . It has been used in the Rhodium-Catalyzed Directed C–H Cyanation of Arenes , and the Lewis acid-mediated cyanation of phenol derivatives .Physical and Chemical Properties Analysis

NCTS has a molecular weight of 272.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area of NCTS is 69.6 Ų .Scientific Research Applications

Cyanation of Indoles and Pyrroles : NCTS is used as an electrophilic cyanating agent for the cyanation of indoles and pyrroles, yielding 3-cyanoindoles and 2-cyanopyrroles with good regioselectivity (Yang, Zhang, & Wang, 2011).

Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides : NCTS serves as an electrophilic cyanation reagent in palladium-catalyzed cyanation, allowing the synthesis of various aryl nitriles (Li, Xu, Ding, & Lee, 2016).

Rhodium-Catalyzed Directed C-H Cyanation : NCTS is used in a rhodium-catalyzed C-H cyanation reaction, enabling the synthesis of aromatic nitriles with a variety of functional groups (Gong et al., 2013).

Rh(III)-Catalyzed Direct C-H Cyanation of N-Methoxybenzamides : NCTS is employed as a cyanating agent in the direct C-H cyanation of N-methoxybenzamides, showing good regioselectivity (Zhang et al., 2015).

Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles : NCTS is used as an efficient electrophilic cyanating agent in the synthesis of 2-aminobenzoxazole and 2-aminobenzimidazole derivatives (Kasthuri et al., 2015).

Ni-Catalyzed Reductive Arylcyanation of Alkenes : NCTS is used in a nickel-catalyzed reductive arylcyanation of alkenes, providing a method for the synthesis of cyano-substituted oxindoles and isoquinoline-1,3-diones (Li, Chen, Dong, & Kong, 2021).

Transition-Metal-Catalyzed Cyanation Using NCTS : This review highlights the use of NCTS in transition-metal-catalyzed cyanation reactions, emphasizing its safety and practicality (Cui, Song, Liu, Liu, & Dong, 2018).

Ruthenium-Catalyzed Cyanation of N-(Hetero)aryl-7-azaindoles : NCTS is used in a ruthenium-catalyzed cyanation of N-(hetero)aryl-7-azaindoles, yielding N-(2-cyanoaryl)-7-azaindoles with good to excellent yields (Mishra, Vats, & Deb, 2016).

Electrophilic Cyanation of Aryl and Heteroaryl Bromides : NCTS is employed as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, & Beller, 2011).

Electrophilic Cyanation of Boron Enolates : NCTS is used for the electrophilic cyanation of boron enolates, allowing the synthesis of various β-ketonitriles (Kiyokawa, Nagata, & Minakata, 2016).

Mechanism of Action

Target of Action

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.

Mode of Action

NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .

Biochemical Pathways

The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .

Pharmacokinetics

Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide serves as an electrophilic cyanating reagent due to the N-CN bond . It is employed in the direct C-H cyanation to a variety of (hetero)arenes . The byproduct for the cyanation using this compound is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as an electrophilic cyanating reagent . It is involved in the direct C-H cyanation of various (hetero)arenes

Properties

IUPAC Name |

N-cyano-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFNSIDKZSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403583 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55305-43-6 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)